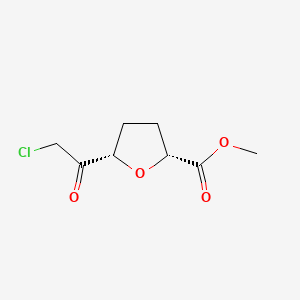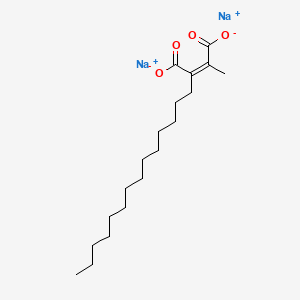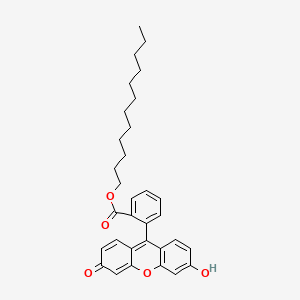
4-Bromo-2,3-difluorobenzyl bromide
Overview
Description
4-Bromo-2,3-difluorobenzyl bromide: is an organic compound with the molecular formula C7H4Br2F2. It is a derivative of benzyl bromide, where the benzene ring is substituted with bromine and fluorine atoms. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2,3-difluorobenzyl bromide can be synthesized through several methods. One common method involves the bromination of 2,3-difluorotoluene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light. The reaction typically occurs in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-difluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: Reduction reactions can convert the bromide to a corresponding benzyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include benzaldehydes and benzoic acids.
Reduction: Products include benzyl alcohols.
Scientific Research Applications
Chemistry: 4-Bromo-2,3-difluorobenzyl bromide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for more complex molecules .
Biology: In biological research, this compound is used to modify biomolecules and study their interactions. It can be used to label proteins or nucleic acids for tracking and analysis .
Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents. Its derivatives may exhibit biological activity against specific targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of advanced polymers and coatings .
Mechanism of Action
The mechanism of action of 4-Bromo-2,3-difluorobenzyl bromide involves its reactivity towards nucleophiles. The bromine atoms on the benzyl group are susceptible to nucleophilic attack, leading to the formation of various substituted products. The presence of fluorine atoms can influence the reactivity and stability of the compound, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
- 2,3-Difluorobenzyl bromide
- 2,4-Difluorobenzyl bromide
- 4-Bromo-2-fluorobenzyl bromide
- 3,5-Difluorobenzyl bromide
Comparison: 4-Bromo-2,3-difluorobenzyl bromide is unique due to the specific positioning of bromine and fluorine atoms on the benzene ring. This arrangement can affect its chemical reactivity and physical properties compared to other similar compounds. For instance, the presence of two fluorine atoms in the ortho and meta positions relative to the bromine atom can enhance the compound’s electrophilicity and influence its behavior in substitution reactions .
Properties
IUPAC Name |
1-bromo-4-(bromomethyl)-2,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2F2/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRQHKDRZNGUFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CBr)F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
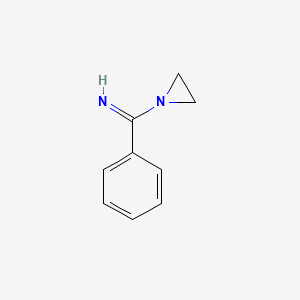
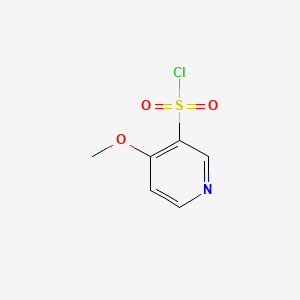
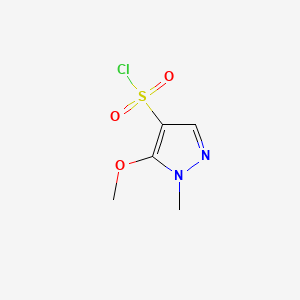
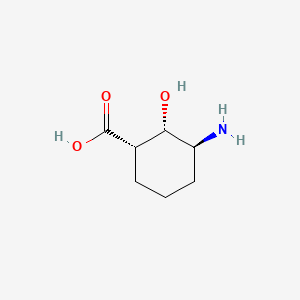
![Bicyclo[2.2.1]heptan-7-one, 2-ethynyl-, (1R,2R,4S)-rel- (9CI)](/img/new.no-structure.jpg)
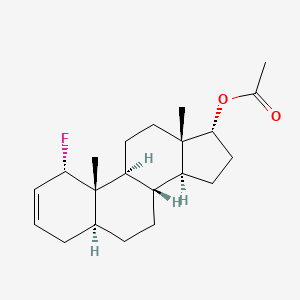

![7-[(5R,6S)-6-Hydroxy-2,2-dimethyl-1,3-dioxepan-5-yl]-1,4,7,10-tetraazacyclododecane-1-carboxaldehyde](/img/structure/B585896.png)
